Tulathromycin B
Overview
Description
Tulathromycin B is a semi-synthetic macrolide antibiotic that is part of the triamilide subclass. It is primarily used in veterinary medicine to treat respiratory diseases in cattle and swine. This compound is one of the two regio-isomers of tulathromycin, with tulathromycin A being the predominant isomer. This compound is controlled as an impurity in the active substance .
Mechanism of Action
- Tulathromycin primarily targets bacterial ribosomes. Specifically, it binds to the 23S ribosomal RNA (rRNA) subunit within the bacterial ribosome. This interaction inhibits the transpeptidation process during protein synthesis, effectively blocking the elongation of peptide chains. As a result, the pathogenic bacteria cannot synthesize essential proteins, leading to their growth inhibition and eventual death .
- Tulathromycin’s binding to the 23S rRNA subunit disrupts the ribosomal machinery responsible for peptide bond formation. By interfering with protein synthesis, it prevents the bacteria from producing vital proteins necessary for their survival and proliferation. This mode of action is particularly effective against Gram-positive and Gram-negative bacteria .
- The affected pathways primarily involve protein synthesis. By inhibiting peptide elongation, Tulathromycin disrupts the bacterial cell’s ability to generate essential enzymes, structural proteins, and other vital molecules. Consequently, the bacteria cannot maintain their cellular integrity or carry out essential metabolic processes .
- Absorption : When administered intramuscularly, Tulathromycin is rapidly absorbed. In pigs, peak concentration (Cmax) occurs approximately 0.2 hours after injection. In cattle, it exhibits extensive absorption following intramuscular or subcutaneous administration .
- Distribution : Tulathromycin accumulates within cells, including macrophages, where concentrations can be more than 20 times higher than in plasma. This accumulation facilitates distribution to sites of inflammation .
- Metabolism and Elimination : Tulathromycin has a long elimination half-life (t1/2β) in both pigs (86.8 hours) and cattle (72.20 hours). It is slowly eliminated, allowing sustained therapeutic levels .
- At the molecular level, Tulathromycin disrupts bacterial protein synthesis, leading to growth inhibition and eventual cell death. Cellular effects include impaired metabolism, compromised structural integrity, and reduced virulence .
- Environmental factors, such as pH, temperature, and tissue-specific conditions, can influence Tulathromycin’s efficacy and stability. For instance, its lung-targeting pharmacokinetics make it effective in treating respiratory infections. However, variations in tissue pH and inflammation levels may impact drug distribution and activity .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
Tulathromycin B interacts with the 23s ribosomal subunit of bacteria, inhibiting the transpeptidation process and blocking peptide chain synthesis and elongation . This interaction disrupts protein synthesis in the pathogen, leading to its death .
Cellular Effects
This compound accumulates in target tissues such as neutrophils and alveolar macrophages, where it is slowly released, maintaining effective drug concentrations for extended periods . This lung-targeting pharmacokinetic characteristic makes it beneficial for the prevention and treatment of respiratory diseases .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the bacterial ribosome, inhibiting protein synthesis, and leading to bacterial death . It has three basic amino groups in its chemical structure, which gives the molecule a high positive charge. This electrostatic charge enhances the drug’s ability to penetrate the outer polysaccharide layer of Gram-negative bacteria, resulting in a good killing effect .
Temporal Effects in Laboratory Settings
After intravenous injection of this compound, the elimination half-life is approximately 72.20 hours, indicating that this compound is slowly eliminated and widely distributed in the body .
Dosage Effects in Animal Models
The effects of this compound vary with dosage. It is recommended to evaluate the treatment effect 48 hours after administration .
Metabolic Pathways
It is known that this compound is slowly released from target tissues, suggesting that it may undergo slow metabolism and elimination .
Transport and Distribution
This compound is distributed widely in the body after administration, with a particular affinity for lung tissue, which is beneficial for the treatment of respiratory diseases .
Subcellular Localization
Given its mechanism of action, it is likely that this compound localizes to the bacterial ribosome where it exerts its antibacterial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tulathromycin B involves several steps, starting from azithromycin A as the raw material. The process includes the protection of the 2’-hydroxy and 6’-amino groups in azithromycin A using di-tert-butyl dicarbonate to obtain double-protective azithromycin A. This is followed by Swern oxidation to the 4’'-hydroxy group . A novel process for the preparation of this compound has been developed, which uses fewer steps and does not require the prior protection of functional groups .
Industrial Production Methods
Industrial production of this compound typically involves the use of azithromycin A as a starting material. The process includes protection, oxidation, and deprotection steps to yield the final product. The production methods are designed to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Tulathromycin B undergoes various chemical reactions, including:
Oxidation: The Swern oxidation is used to oxidize the 4’'-hydroxy group in the synthesis process.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions are employed to introduce or replace functional groups in the molecule.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as alkyl halides and amines are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to yield this compound. The final product is a mixture of tulathromycin A and B, with this compound being controlled as an impurity .
Scientific Research Applications
Tulathromycin B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in the study of macrolide antibiotics and their synthesis.
Biology: Investigated for its effects on bacterial populations and resistance mechanisms.
Medicine: Primarily used in veterinary medicine to treat respiratory diseases in cattle and swine.
Industry: Used in the development of veterinary pharmaceuticals and as a reference standard in quality control.
Comparison with Similar Compounds
Similar Compounds
Tulathromycin A: The predominant isomer of tulathromycin, with similar antibacterial properties.
Azithromycin: A macrolide antibiotic used to treat various bacterial infections in humans and animals.
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different spectrum of activity.
Uniqueness of Tulathromycin B
This compound is unique due to its specific use in veterinary medicine and its role as an impurity in the active substance of tulathromycin. Its synthesis and production methods are optimized for high yield and purity, making it a valuable compound in the treatment of respiratory diseases in livestock .
Properties
IUPAC Name |
(2R,3R,6R,8R,9R,10S,11S,12R)-2-[(2R,3R)-2,3-dihydroxypentan-2-yl]-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-hydroxy-11-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyl-5-(propylaminomethyl)oxan-2-yl]oxy-3,6,8,10,12-pentamethyl-1-oxa-4-azacyclotridecan-13-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H79N3O12/c1-15-17-42-22-41(50)28(8)53-31(20-39(41,10)51-14)54-33-25(5)34(56-37-32(46)29(44(12)13)18-24(4)52-37)38(9,48)19-23(3)21-43-27(7)35(55-36(47)26(33)6)40(11,49)30(45)16-2/h23-35,37,42-43,45-46,48-50H,15-22H2,1-14H3/t23-,24-,25+,26-,27-,28+,29+,30-,31+,32-,33+,34-,35-,37+,38-,39-,40-,41+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBMHQVCOAWRCT-QPTWMBCESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1(C(OC(CC1(C)OC)OC2C(C(C(CC(CNC(C(OC(=O)C2C)C(C)(C(CC)O)O)C)C)(C)O)OC3C(C(CC(O3)C)N(C)C)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC[C@@]1([C@@H](O[C@H](C[C@@]1(C)OC)O[C@H]2[C@@H]([C@H]([C@](C[C@H](CN[C@@H]([C@@H](OC(=O)[C@@H]2C)[C@@](C)([C@@H](CC)O)O)C)C)(C)O)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H79N3O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
806.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
280755-12-6 | |
Record name | Tulathromycin B [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0280755126 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TULATHROMYCIN B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5PDD839DA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the challenges associated with obtaining pure Tulathromycin A and Tulathromycin B?
A: Both research papers [, ] highlight the difficulty in separating Tulathromycin A and this compound from the crude product mixture. This suggests that these compounds possess similar physicochemical properties, making traditional separation techniques challenging and potentially costly. The need for a specific and efficient separation method, as described in the papers, emphasizes the significance of purity for these compounds, likely for analytical and potentially therapeutic applications.
Q2: What is the significance of developing a method to separate Tulathromycin A and this compound?
A: The development of a method to efficiently separate Tulathromycin A and this compound, as described in the research [, ], holds several key implications:
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